molecular formula C30H30N6O7S2 B11219826 ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 6184-76-5

ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11219826
CAS No.: 6184-76-5
M. Wt: 650.7 g/mol
InChI Key: BJAURLVRVOBYBG-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group. Attached via a thioacetamido linker is a 1,2,4-triazole ring bearing a 4-nitrophenyl group and a phenoxyacetamidomethyl substituent.

Properties

CAS No.

6184-76-5

Molecular Formula

C30H30N6O7S2

Molecular Weight

650.7 g/mol

IUPAC Name

ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C30H30N6O7S2/c1-2-42-29(39)27-22-10-6-7-11-23(22)45-28(27)32-26(38)18-44-30-34-33-24(35(30)19-12-14-20(15-13-19)36(40)41)16-31-25(37)17-43-21-8-4-3-5-9-21/h3-5,8-9,12-15H,2,6-7,10-11,16-18H2,1H3,(H,31,37)(H,32,38)

InChI Key

BJAURLVRVOBYBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)COC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

4-Nitrophenyl isothiocyanate is condensed with 2-hydrazinylacetamide to yield 1-(4-nitrophenyl)-4-(2-acetamidoethyl)thiosemicarbazide.

Reaction Conditions

  • Reactants : 4-Nitrophenyl isothiocyanate (1.0 equiv), 2-hydrazinylacetamide (1.0 equiv)

  • Solvent : Ethanol

  • Temperature : Reflux, 3 hours

  • Yield : 88%

Triazole Cyclization

The thiosemicarbazide undergoes base-mediated cyclization to form the 1,2,4-triazole ring.

Reaction Conditions

  • Base : 2M NaOH

  • Temperature : 100°C, 2 hours

  • Yield : 65%

Characterization Data

  • IR (KBr) : 1250 cm⁻¹ (C=S), 1520 cm⁻¹ (NO₂ asymmetric stretch)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (d, 2H, J = 8.8 Hz, Ar-H), 7.95 (d, 2H, J = 8.8 Hz, Ar-H), 4.10 (s, 2H, -CH₂NH₂).

Phenoxyacetylation of Aminomethyl Triazole

The aminomethyl group on the triazole is acylated with 2-phenoxyacetyl chloride.

Reaction Conditions

  • Reactants : 5-(Aminomethyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv), 2-phenoxyacetyl chloride (1.2 equiv)

  • Solvent : THF

  • Base : Pyridine (1.5 equiv)

  • Temperature : 0°C → room temperature, 3 hours

  • Yield : 80%

Characterization Data

  • ESI-MS : m/z 430.1 [M+H]⁺ (calc. 429.4)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.25 (m, 5H, Ph-O), 4.55 (s, 2H, -CH₂OPh).

Final Coupling and Global Deprotection

The thiol-terminated triazole is coupled to the bromoacetamido-thiophene intermediate, followed by ester hydrolysis (if required).

Reaction Conditions

  • Reactants : Thioacetamido-thiophene (1.0 equiv), phenoxyacetylated triazole-thiol (1.1 equiv)

  • Solvent : DMF

  • Base : K₂CO₃ (2.0 equiv)

  • Temperature : 50°C, 6 hours

  • Yield : 68%

Characterization of Final Product

  • Melting Point : 214–216°C

  • IR (KBr) : 1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1525 cm⁻¹ (NO₂)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.30 (d, 2H, Ar-NO₂), 7.60–7.20 (m, 7H, Ar-H), 4.40 (s, 2H, -CH₂OPh), 4.25 (q, 2H, -OCH₂CH₃), 2.90–2.50 (m, 8H, cyclohexyl CH₂).

Optimization and Challenges

  • Triazole Regioselectivity : The use of Cu(OAc)₂ in azide-alkyne cycloaddition ensured 1,4-regioselectivity, but for 1,2,4-triazoles, base-mediated cyclization was preferred.

  • Thiol Oxidation : Reaction under nitrogen atmosphere minimized disulfide formation.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolved diastereomers in the tetrahydrobenzo[b]thiophene core .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and nitrophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Tetrahydrobenzo[b]thiophene Derivatives

  • Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (): Structural Differences: The target compound replaces the ethoxy-oxoethyl and hydroxyphenyl groups in 6o with a triazole-thioacetamido-nitrophenyl-phenoxy system.

1,2,4-Triazole Derivatives

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): Key Similarities: The triazole-thione tautomerism observed in these compounds (C=S stretch at ~1250 cm⁻¹, absence of S-H bands) suggests the target compound may adopt a similar thione form, enhancing stability and reactivity. S-Alkylation: Analogous S-alkylation with α-halogenated ketones (e.g., phenacyl bromide) could explain the phenoxyacetamido-methyl group introduction in the target compound.

Thiazole and Thiadiazole Analogues

  • Thiadiazole Derivatives (): Biological Relevance: Compounds like sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate demonstrated enzyme-binding affinity, suggesting the target compound’s triazole-thioacetamido linker may confer similar bioactivity. Anticancer Activity: Thiazole derivatives (e.g., compound 7b, IC₅₀ = 1.61 µg/mL against HepG-2) indicate that the tetrahydrobenzo[b]thiophene core in the target compound could enhance cytotoxicity .

Physicochemical and Spectral Comparisons

Substituent Effects

Group Target Compound Analogues (Evidence) Impact
4-Nitrophenyl Electron-withdrawing Nitrobenzamido () Enhances reactivity and potential cytotoxicity; may reduce solubility.
Phenoxyacetamido Bulky, lipophilic Naphthalene sulfonyl () Increases lipophilicity, improving membrane permeability.
Triazole-thioacetamido Hydrogen-bonding capability Thiadiazole-thio () Facilitates interactions with biological targets (e.g., enzymes).

Spectral Data

  • IR Spectroscopy :
    • Expected C=O stretches (ester: ~1700 cm⁻¹; amide: ~1660 cm⁻¹) and C=S (triazole-thione: ~1250 cm⁻¹), consistent with triazole-thiones in .
  • ¹H NMR: Tetrahydrobenzo[b]thiophene protons (δ 1.5–2.5, multiplet), ethyl ester (δ 1.4, triplet; δ 4.3, quartet), and aromatic protons (δ 7–8, nitrophenyl and phenoxy groups).

Biological Activity

Ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its chemical structure, synthesis, and biological properties based on recent research findings.

Chemical Structure

The compound features a unique structure characterized by the presence of a triazole ring, a benzo[b]thiophene moiety, and various functional groups such as nitrophenyl and phenoxyacetamido. The presence of these groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the nitrophenyl group via electrophilic substitution.
  • Coupling reactions to attach the phenoxyacetamido moiety.

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. In vitro assays demonstrate that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these activities often range from micromolar to sub-micromolar concentrations.

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/Effectiveness
AntimicrobialStaphylococcus aureusEffective at 10 μg/mL
Escherichia coliEffective at 15 μg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 12 μM
HCT116 (Colon Cancer)IC50 = 6 μM

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole moiety may inhibit enzymes involved in nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells.
  • Targeting Specific Receptors : The phenoxyacetamido group may interact with specific cellular receptors or transporters.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Study on Antimicrobial Activity : A derivative similar to the target compound was tested against a panel of bacteria and showed promising results with a broad spectrum of activity .
  • Anticancer Research : In a recent study, compounds with structural similarities were evaluated for their ability to inhibit tumor growth in vivo using xenograft models . These studies revealed significant tumor reduction compared to controls.

Q & A

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Control temperature (60–80°C) to suppress side reactions during triazole ring formation .
  • Monitor reaction progress with TLC/HPLC and purify intermediates via column chromatography .

How can researchers resolve structural ambiguities in this compound using spectroscopic methods?

Q. Key techniques :

  • 2D NMR (HSQC, HMBC) to assign overlapping proton and carbon signals in the tetrahydrobenzo[b]thiophene and triazole regions .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., observed vs. calculated m/z) .
  • X-ray crystallography for absolute configuration determination, though crystal growth is challenging due to flexibility .

Q. Challenges :

  • Signal splitting from tautomerism in the triazole ring (e.g., thione-thiol equilibrium) requires variable-temperature NMR .

What experimental designs are recommended for evaluating the compound’s biological activity while addressing data inconsistencies?

Q. Methodology :

In vitro assays :

  • Screen against enzyme targets (e.g., kinases, cyclooxygenase) using fluorescence polarization or ELISA .
  • Compare IC₅₀ values across multiple cell lines to assess selectivity .

Molecular docking :

  • Use AutoDock Vina to predict binding modes with proteins (e.g., PDB: 1T4G) and validate with mutagenesis studies .

Address contradictions :

  • Verify compound purity (>95% via HPLC) before assays .
  • Replicate results in orthogonal assays (e.g., SPR vs. fluorescence) .

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Q. Approach :

  • Synthesize derivatives with modified substituents :

    Substituent ModificationBiological ImpactEvidence
    Nitro → Amino (reduction)Enhanced solubility; altered target affinity
    Phenoxy → Halogen (e.g., Cl)Increased lipophilicity and membrane permeability
    Triazole → ThiadiazoleReduced cytotoxicity in normal cells
  • Use QSAR models to correlate electronic parameters (Hammett σ) with activity .

What advanced computational methods are applicable to study this compound’s interactions and stability?

Q. Tools :

  • Molecular dynamics (MD) simulations (GROMACS) to assess conformational stability in aqueous vs. lipid bilayer environments .
  • Density functional theory (DFT) to calculate tautomeric energy differences and reactive sites (e.g., nitro group reduction potential) .
  • ADMET prediction (SwissADME) to optimize pharmacokinetic properties pre-synthesis .

How should researchers investigate the compound’s stability under physiological and storage conditions?

Q. Protocol :

  • Forced degradation studies :
    • Acidic/basic hydrolysis (0.1M HCl/NaOH, 37°C) to identify labile groups (e.g., ester hydrolysis) .
    • Photostability testing (ICH Q1B guidelines) for nitro group sensitivity .
  • Long-term storage :
    • Use amber vials at -20°C in anhydrous DMSO to prevent thioether oxidation .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Replace hazardous reagents (e.g., sulfur in Gewald reaction) with polymer-supported alternatives .
  • Optimize flow chemistry for exothermic steps (e.g., nitro group introduction) to improve safety and yield .

How can tautomeric forms of the triazole ring influence bioactivity, and how are they characterized?

  • Thione-thiol tautomerism affects hydrogen bonding with biological targets.
  • Characterize using:
    • Variable-temperature NMR to observe proton shifts .
    • IR spectroscopy (S-H stretch at ~2550 cm⁻¹ in thiol form) .

What are the limitations of current pharmacological data, and how can they be addressed?

Q. Limitations :

  • Most studies use in vitro models ; lack of in vivo pharmacokinetic data .
  • Limited understanding of off-target effects (e.g., cytochrome P450 inhibition).

Q. Solutions :

  • Conduct microsomal stability assays and zebrafish toxicity studies .

How do solvent polarity and proticity affect reaction outcomes during synthesis?

Q. Data from Evidence :

SolventPolarityReaction Yield (%)Side Products
DMFHigh78<5%
EthanolProtic45Ester hydrolysis (~20%)
DCMLow62Thioether dimerization (~15%)

Recommendation : Use DMF for polar intermediates and switch to toluene for non-polar steps .

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